5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWPBIZYCBMVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CO2)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Profile of 5 Bromo 7 Fluoro 1 Benzofuran 3 Carboxylic Acid
While extensive research on 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid is not widely published, its chemical identity is established, and its properties can be inferred from its structure and available data from chemical suppliers.
| Property | Data |
| Molecular Formula | C₉H₄BrFO₃ |
| Molecular Weight | 275.03 g/mol |
| CAS Number | 1479026-17-9 |
| Canonical SMILES | C1=C(C=C2C(=C1F)OC=C2C(=O)O)Br |
| Structure |
Data sourced from publicly available chemical databases.
Synthesis and Chemical Reactivity
A plausible synthetic route for 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid can be proposed based on established methods for synthesizing substituted benzofuran (B130515) carboxylic acids. nih.govmdpi.com A common approach involves the cyclization of a suitably substituted phenol (B47542) precursor. The reactivity of this compound would be characteristic of a benzofuran ring substituted with electron-withdrawing groups (bromo and fluoro) and a carboxylic acid. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.
Derivatization and Structural Modification of 5 Bromo 7 Fluoro 1 Benzofuran 3 Carboxylic Acid
Esterification and Amidation Strategies for the Carboxylic Acid Group
The carboxylic acid moiety of 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid is a versatile functional group for derivatization through esterification and amidation. These reactions are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, for more sensitive substrates, milder conditions can be employed. These include reaction with an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate. Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also facilitate ester formation by activating the carboxylic acid group.
Amidation: The synthesis of amides from the parent carboxylic acid is a crucial transformation for creating compounds with altered biological activities and hydrogen-bonding capabilities. A primary method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. nih.gov Another widely used strategy is peptide coupling, which utilizes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) (e.g., EDC) to directly couple the carboxylic acid with an amine. nih.gov This method is known for its high yields and tolerance of a wide range of functional groups. The existence of 5-Bromo-7-fluoro-1-benzofuran-3-carboxamide in chemical databases confirms that this derivatization is synthetically accessible. nih.gov
Below is a table summarizing common reagents for these transformations.
| Transformation | Reagent Class | Specific Examples |
| Esterification | Acid Catalysis | H₂SO₄, HCl with Alcohol |
| Alkylating Agents | Alkyl Halide with K₂CO₃ or Cs₂CO₃ | |
| Coupling Agents | DCC, EDC with Alcohol and DMAP | |
| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ followed by Amine |
| Peptide Coupling | EDC/HOBt, HATU with Amine |
Functionalization of the Benzofuran (B130515) Ring System at Various Positions
Beyond the carboxylic acid group, the benzofuran ring of this compound offers several positions for further functionalization. The existing bromine atom at the C5-position is a particularly useful handle for transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: The C5-bromo substituent can readily participate in reactions like Suzuki, Stille, Heck, and Sonogashira couplings.
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) can introduce new carbon-carbon bonds, linking the benzofuran core to other aromatic systems.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne group at the C5-position by coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. jocpr.com
Electrophilic Aromatic Substitution: The benzofuran ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. rsc.org The directing effects of the existing substituents (bromo, fluoro, and the furan (B31954) ring itself) will determine the regioselectivity of these reactions. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which could introduce further functional groups at the C2, C4, or C6 positions, depending on the reaction conditions and the directing influence of the existing groups.
The table below outlines potential functionalization reactions on the benzofuran ring.
| Position | Reaction Type | Potential Reagents | Resulting Functional Group |
| C5 | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Aryl/Heteroaryl |
| C5 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Alkynyl |
| C4 or C6 | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| C2 | Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
Synthesis of Hybrid Molecules Incorporating the 5-Bromo-7-fluoro-1-benzofuran Moiety
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with improved affinity, selectivity, or dual-acting mechanisms. The this compound scaffold is well-suited for creating such hybrid molecules. nih.gov
The derivatization strategies discussed previously are the primary methods for creating these hybrids. The amide and ester derivatives formed from the carboxylic acid group (Section 4.1) are, by definition, hybrid molecules if the coupled alcohol or amine contains another distinct pharmacophore.
For example, amidation can be used to link the benzofuran core to other heterocyclic systems known for their biological activity, such as pyrazole, imidazole, or piperazine (B1678402) moieties. rsc.orgresearchgate.net These linkages can be designed to position the respective pharmacophores in specific orientations to interact with biological targets.
Similarly, cross-coupling reactions at the C5-position (Section 4.2) can be employed to fuse or link the benzofuran ring system with other complex molecular architectures. For instance, a Suzuki coupling could attach a pyridine (B92270) or quinoline (B57606) ring system, creating a hybrid molecule with a significantly different shape and electronic profile. The synthesis of benzofuran-chalcone hybrids has been reported as a strategy to enhance biological activity, demonstrating the utility of combining the benzofuran scaffold with other known active motifs. rsc.org
Computational Chemistry and Molecular Modeling of 5 Bromo 7 Fluoro 1 Benzofuran 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. For benzofuran-3-carboxylic acid derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are employed to optimize the molecular geometry and compute various electronic parameters. researchgate.net
These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of HOMO is typically concentrated on the benzofuran (B130515) ring system, indicating it is the primary site for electrophilic attack, while the LUMO is often distributed across the carboxylic acid group, suggesting it as the site for nucleophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net For 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxyl group and the fluorine atom, identifying them as potential hydrogen bond acceptors. Positive potential (blue regions) would be expected around the carboxylic acid hydrogen, marking it as a hydrogen bond donor. These calculations help in understanding how the molecule might interact with biological macromolecules.
Table 1: Representative Quantum Chemical Parameters for Benzofuran Carboxylic Acid Analogs
| Parameter | Typical Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -1.5 to -2.5 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.0 to 4.0 Debye | Measure of molecular polarity |
Note: Data are representative values based on published calculations for similar benzofuran carboxylic acid structures and are intended for illustrative purposes. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial for understanding the potential biological activity of compounds like this compound. Docking studies on analogous benzofuran inhibitors have shown that the carboxylic acid moiety is often a key interaction point. nih.gov
The reliability of a docking result is often assessed by the root-mean-square deviation (RMSD) value between the predicted pose and a known crystallographic pose, with values under 2.0 Å considered reliable. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Benzofuran Inhibitor with a Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Target Protein | p38α MAP Kinase | Implicated in inflammation and cancer researchgate.net |
| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the active site |
| Key H-Bonding Residues | Lys685, Arg807 | Carboxylate group interaction nih.gov |
| Key Hydrophobic Residues | Phe674, Leu733, Val737 | Benzofuran ring and substituent interactions nih.gov |
Note: This table is a hypothetical representation based on typical findings from docking studies of similar benzofuran compounds. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein.
For the this compound-protein complex predicted by docking, an MD simulation would be initiated to observe its behavior in a simulated physiological environment (e.g., in a water box with ions at 310 K). The simulation would track the trajectory of the ligand within the binding pocket over a period of nanoseconds to microseconds.
Key analyses from MD simulations include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD for the ligand indicates that it remains in its initial binding pose without significant deviation.
Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are more flexible or rigid during the simulation.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., between the carboxylate and Arg/Lys residues) identified in docking is tracked over the simulation time. Stable hydrogen bonds confirm their importance for the binding interaction.
These simulations validate the docking results and provide a more realistic understanding of the binding mode's stability and the ligand's conformational preferences within the active site.
In Silico Prediction of Binding Affinities and Pharmacophore Modeling
Beyond initial docking scores, more rigorous computational methods can be used to predict binding affinities. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from MD simulations to calculate the free energy of binding. These calculations provide a more accurate estimate of the ligand's potency.
Pharmacophore modeling is another crucial in silico technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific target. nih.gov For a series of active benzofuran derivatives, a pharmacophore model can be generated based on their common structural features and interactions.
For this compound and its analogs, a pharmacophore model would likely include:
A hydrogen bond acceptor (from the carboxylate oxygens).
A hydrogen bond donor (from the carboxylate hydrogen).
An aromatic ring feature (the benzofuran core).
A halogen bond donor/hydrophobic feature (the bromine and fluorine atoms).
This model serves as a 3D query for screening large compound libraries to identify novel molecules with the potential for similar biological activity, thus guiding the design and discovery of new drug candidates. nih.gov
Mechanistic Investigations of Reactions Involving 5 Bromo 7 Fluoro 1 Benzofuran 3 Carboxylic Acid
Elucidation of Reaction Pathways in its Synthesis
The synthesis of substituted benzofuran-3-carboxylic acids can be achieved through various strategic pathways. While specific literature detailing the synthesis of 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid is not prevalent, plausible mechanistic routes can be elucidated from established methods for analogous structures. nih.govjocpr.com A common and effective strategy involves the construction of the benzofuran (B130515) core via intramolecular cyclization.
One potential pathway commences with a suitably substituted phenol (B47542), such as 2,4-dibromo-6-fluorophenol (B1304671). The synthesis would likely proceed through the following mechanistic steps:
O-Alkylation: The phenolic hydroxyl group of 2,4-dibromo-6-fluorophenol is alkylated using a reagent like ethyl bromopyruvate in the presence of a base (e.g., K₂CO₃). This proceeds via a standard Williamson ether synthesis mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form an α-aryloxy-β-ketoester.
Intramolecular Cyclization (Perkin-like Condensation): The resulting intermediate undergoes an intramolecular condensation reaction. Under the influence of a dehydrating agent or acid catalyst, the enolate of the ketone attacks the carbonyl carbon of the ester, or more commonly, the reaction is facilitated by a base to promote cyclization. jocpr.com For benzofuran-3-carboxylic acid derivatives, a common route involves the cyclization of an O-acylated cyanohydrin or a related precursor. An alternative, powerful method is the intramolecular cyclization of an α-aryloxy ketone. organic-chemistry.org
Metal-Catalyzed Annulation: Modern synthetic approaches often employ transition-metal catalysis. acs.org A plausible route could involve a palladium- and copper-catalyzed Sonogashira coupling of 2-bromo-4-fluoro-6-iodophenol with a terminal alkyne like propargyl alcohol. nih.govrsc.org This is followed by an intramolecular cyclization (annulation) of the resulting o-alkynylphenol intermediate. The mechanism for the cyclization step involves the nucleophilic attack of the phenolic oxygen onto the alkyne, which is activated by the metal catalyst, typically proceeding through a 5-exo-dig cyclization pathway. nih.gov Subsequent oxidation and functional group manipulation would yield the final carboxylic acid.
The choice of pathway depends on the availability of starting materials and desired reaction conditions. Each route relies on the fundamental principles of nucleophilic substitution, intramolecular condensation, or organometallic catalysis to construct the heterocyclic ring system.
Table 1: Comparison of Plausible Synthetic Pathways
| Pathway | Key Precursor | Core Reaction Type | Mechanistic Highlights |
| Perkin-like Condensation | 2,4-Dibromo-6-fluorophenol | Intramolecular Condensation | Formation of an α-aryloxy ketone intermediate followed by base- or acid-catalyzed cyclodehydration. |
| Metal-Catalyzed Annulation | 2-Bromo-4-fluoro-6-iodophenol | Sonogashira Coupling & Cyclization | Pd/Cu-catalyzed cross-coupling to form an o-alkynylphenol, followed by metal-assisted 5-exo-dig intramolecular annulation. nih.govrsc.org |
| Domino Reaction | Substituted Phenol & Diyne | Lewis Acid-Catalyzed Cyclization | Lewis acid-promoted propargylation followed by base-mediated intramolecular cyclization and isomerization. acs.org |
Decarboxylative Processes in Benzofuran Carboxylic Acids
Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this process is often challenging and requires specific structural features or reaction conditions. nih.gov The mechanism can be ambiguous and may proceed through ionic or radical intermediates depending on the reagents employed. nih.govacs.org
The thermal decarboxylation of this compound to yield 5-bromo-7-fluoro-1-benzofuran is not expected to be facile. However, the reaction can be induced, and its mechanism is influenced by the electronic nature of the benzofuran ring. The presence of two electron-withdrawing halogen substituents (bromine and fluorine) on the benzene (B151609) ring can stabilize anionic intermediates that might form during certain decarboxylation pathways.
Potential mechanistic pathways for decarboxylation include:
Ionic Mechanism: This pathway would involve the formation of an aryl anion intermediate at the C3 position after the loss of CO₂. The stability of this carbanion is crucial. While the halogen substituents provide some inductive stabilization, the C3 position of the furan (B31954) ring is not inherently suited to stabilize a negative charge. A more plausible ionic route is ipso-substitution-decarboxylation, where an electrophile (e.g., a halogen) attacks the carbon bearing the carboxyl group, leading to a Wheland-type intermediate. Subsequent loss of the carboxyl group as CO₂ re-aromatizes the ring. nih.govacs.org
Radical Mechanism: Decarboxylation can be initiated by radical-generating conditions, such as the use of specific transition metal catalysts (e.g., copper, silver) or photochemical activation. princeton.edu In such a process, the carboxylic acid would first be converted to a precursor (like a carboxylate salt or ester). A single-electron transfer (SET) event could then lead to a carboxyl radical, which readily loses CO₂ to form a benzofuran-3-yl radical. This radical would then be quenched by abstracting a hydrogen atom from the solvent or another reagent to give the final product. The general process is often referred to as decarboxylative halogenation if a halogen source is used to trap the radical intermediate. nih.govresearchgate.net
For aromatic acids, forcing conditions are often required to promote the decarboxylation of the initially formed radical to generate the aryl radical. nih.gov
Mechanistic Insights into Halogenation and Functionalization Reactions
The reactivity of this compound in further substitution or functionalization reactions is governed by the electronic properties of the benzofuran ring system and the directing effects of its substituents.
Electrophilic Aromatic Substitution:
The benzofuran ring is generally more reactive towards electrophiles than benzene due to the electron-donating resonance effect of the heterocyclic oxygen atom. pearson.com Electrophilic attack occurs preferentially on the furan ring, typically at the C2 position, because the resulting carbocation intermediate (Wheland intermediate) is better stabilized by resonance involving the oxygen atom. pearson.comresearchgate.net
However, in this compound, the C2 position is unsubstituted, but the C3 position is occupied by a strongly deactivating, meta-directing carboxylic acid group. This group significantly reduces the nucleophilicity of the furan ring. Substitution on the benzene ring is controlled by the interplay of the three existing substituents:
-COOH at C3: Strongly deactivating and directs incoming electrophiles away from the furan ring.
-Br at C5: Deactivating via its inductive effect but ortho-, para-directing due to its resonance effect (donation of a lone pair). libretexts.orgstackexchange.com It directs incoming electrophiles to the C4 and C6 positions.
-F at C7: Also deactivating inductively and ortho-, para-directing via resonance. libretexts.org It directs incoming electrophiles to the C6 and C8 (oxygen-bearing) positions.
Considering these effects, an incoming electrophile (E⁺) would preferentially attack the C4 or C6 positions. The mechanism proceeds via the formation of a resonance-stabilized carbocation (sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.combyjus.com Attack at C6 is directed by both halogen substituents, potentially making it a favored site, although steric hindrance from the C7-fluoro group could play a role. Attack at C4 is directed only by the C5-bromo group.
Table 2: Summary of Substituent Directing Effects for Electrophilic Attack
| Substituent | Position | Electronic Effect | Directing Influence |
| -COOH | C3 | Deactivating (Inductive & Resonance) | Meta-directing (relative to its own position) |
| -Br | C5 | Deactivating (Inductive), o,p-directing (Resonance) | C4, C6 |
| -F | C7 | Deactivating (Inductive), o,p-directing (Resonance) | C6 |
Functionalization of the Carboxylic Acid Group:
The carboxylic acid moiety at the C3 position can undergo standard transformations. For example, esterification with an alcohol under acidic conditions (Fischer esterification) proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride involves the formation of a highly electrophilic intermediate which is then attacked by a chloride ion.
Kinetic Studies of Key Synthetic Transformations
A kinetic study of a key synthetic step, such as an intramolecular cyclization to form the benzofuran ring, would typically involve measuring the reaction rate at various temperatures to determine the rate law and the activation energy (Ea) using the Arrhenius equation:
k = A * e(-Ea/RT)
Where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. A lower activation energy corresponds to a faster reaction rate.
The electronic effects of the bromo and fluoro substituents would significantly impact the kinetics of the synthesis. In a pathway starting from 2,4-dibromo-6-fluorophenol, the strong inductive electron-withdrawing effects of the halogens would decrease the nucleophilicity of the phenolic oxygen. This would likely slow down the initial O-alkylation step compared to a non-halogenated phenol. Conversely, during an acid-catalyzed intramolecular cyclization, these same electron-withdrawing groups could influence the stability of charged intermediates and transition states, thereby affecting the activation energy of the ring-closing step. wuxiapptec.com A kinetic study could quantify these effects.
Table 3: Hypothetical Kinetic Data for a Cyclization Reaction
| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 353 | 0.00015 | -8.80 | 0.00283 |
| 363 | 0.00032 | -8.05 | 0.00275 |
| 373 | 0.00065 | -7.34 | 0.00268 |
| 383 | 0.00128 | -6.66 | 0.00261 |
Note: This data is illustrative. An Arrhenius plot of ln(k) vs. 1/T would yield a straight line with a slope of -Ea/R, allowing for the experimental determination of the activation energy.
Advanced Spectroscopic Characterization of 5 Bromo 7 Fluoro 1 Benzofuran 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and possibly ¹⁹F NMR would provide a complete picture of the atomic arrangement.
¹H NMR would be expected to show distinct signals for each of the aromatic protons on the benzofuran (B130515) ring system. The chemical shifts and coupling constants (J values) of these protons would confirm their relative positions. For instance, the proton at position 2 would likely appear as a singlet, while the protons at positions 4 and 6 would exhibit splitting patterns due to coupling with the adjacent fluorine atom and with each other. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR would reveal the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the benzofuran core, and the carbon atoms bearing the bromo and fluoro substituents. The chemical shifts would be influenced by the electronegativity of the attached halogen atoms.
¹⁹F NMR would provide a specific signal for the fluorine atom at the 7-position, and its coupling with neighboring protons would further corroborate the substitution pattern on the benzene (B151609) ring portion of the benzofuran.
While detailed experimental data for this specific compound is not widely available in the cited literature, the expected spectral characteristics can be predicted based on the known effects of the substituents.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 8.3 - 8.5 | s | - |
| H-4 | 7.8 - 8.0 | d | J(H-4, H-6), J(H-4, F-7) |
| H-6 | 7.5 - 7.7 | dd | J(H-6, H-4), J(H-6, F-7) |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| C-7 (C-F) | 155 - 160 (d, ¹JCF) |
| C-O-C | 150 - 155 |
| C-2 | 145 - 150 |
| Aromatic C-H | 110 - 130 |
| C-5 (C-Br) | 115 - 120 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For this compound (C₉H₄BrFO₃), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.
The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units (M and M+2).
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer further structural information. Expected fragmentation pathways for this molecule could include the loss of the carboxylic acid group (CO₂H), the loss of carbon monoxide (CO), and cleavage of the furan (B31954) ring. Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Expected HRMS Data:
Molecular Formula: C₉H₄BrFO₃
Exact Mass: The calculated monoisotopic mass would be precisely matched by the experimental value, typically within a few parts per million (ppm), confirming the elemental composition.
Isotopic Pattern: A characteristic M/M+2 pattern confirming the presence of one bromine atom.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorption bands characteristic of the carboxylic acid and the substituted aromatic system.
Key expected vibrational frequencies include:
A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹, with its exact position influenced by potential hydrogen bonding.
C-O stretching vibrations for the carboxylic acid and the furan ether linkage, appearing in the 1300-1000 cm⁻¹ region.
C-Br and C-F stretching vibrations, which would be found in the lower frequency "fingerprint" region of the spectrum.
C=C stretching bands associated with the aromatic benzofuran ring, typically in the 1600-1450 cm⁻¹ region.
Anticipated IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-O (Ether & Acid) | 1300 - 1000 | Strong |
| C-F | 1100 - 1000 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would reveal the planarity of the benzofuran ring system and the orientation of the carboxylic acid group relative to the ring. Furthermore, this technique would elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state. Halogen bonding involving the bromine atom might also be observed, influencing the crystal packing.
While crystallographic data for the specific title compound is not available in the referenced literature, studies on similar bromo-benzofuran derivatives have shown that the benzofuran unit is essentially planar. A crystal structure would provide the ultimate proof of the atomic connectivity and stereochemistry of this compound.
Preclinical in Vitro Pharmacological Evaluation of 5 Bromo 7 Fluoro 1 Benzofuran 3 Carboxylic Acid Analogues
Assays for Anticancer Activity
Benzofuran (B130515) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating activity through various mechanisms. nih.govsemanticscholar.org The incorporation of halogen atoms can enhance cytotoxic effects, making halogenated benzofurans a subject of particular interest in oncology research. mdpi.comnih.gov
The cytotoxic potential of benzofuran analogues is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Studies have shown that bromo-substituted benzofurans exhibit significant cytotoxic activity. For instance, one bromo derivative demonstrated remarkable potency against HL-60 (acute myeloid leukemia) and K562 (chronic myelogenous leukemia) cell lines, with IC50 values of 0.1 µM and 5.0 µM, respectively. mdpi.comnih.gov Another study on furochromone and benzofuran derivatives found that certain carbonitrile series compounds displayed potent cytotoxicity, with IC50 values ranging from 3.56 × 10⁻¹³ to 4.89 × 10⁻⁷ μM across various cell lines. rsc.org
Similarly, the addition of a fluorine atom has been shown to increase potency. A fluorinated benzofuran derivative, when added to another compound, resulted in a 2-fold increase in inhibitory activity (IC50 = 0.43 μM). nih.gov The position of the halogen on the benzofuran ring is a critical factor in determining its biological activity. nih.gov
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bromo derivative of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | HL-60 (Leukemia) | 0.1 | mdpi.comnih.gov |
| Bromo derivative of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | K562 (Leukemia) | 5.0 | mdpi.comnih.gov |
| Fluorinated 2-benzofuranyl derivative | Not Specified | 0.43 | nih.gov |
| Benzofuran-based sulfonamide (47b) | MDA-MB-231 (Breast Cancer) | 6.27 | semanticscholar.org |
| Benzofuran-based sulfonamide (47b) | MCF-7 (Breast Cancer) | 6.45 | semanticscholar.org |
| Benzofuran derivative (44b) | MDA-MB-231 (Breast Cancer) | 2.52 | semanticscholar.org |
Beyond direct cytotoxicity, a key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on benzofuran analogues have demonstrated their ability to trigger this process in cancer cells. The cytotoxic activity of certain bromo-benzofuran derivatives in K562 leukemia cells was found to be a result of apoptosis induction. mdpi.com This was confirmed by observing a significant 1.5- to 5-fold increase in the activity of caspase 3/7, which are key executioner enzymes in the apoptotic pathway. mdpi.comnih.gov Treatment of breast cancer cells with specific benzofuran-based sulfonamides led to an up-regulation of pro-apoptotic proteins like Bax and Caspase-3, and a down-regulation of the anti-apoptotic protein Bcl-2. semanticscholar.org
In addition to inducing apoptosis, benzofuran analogues can modulate the cell cycle, leading to growth arrest. A novel benzofuran lignan, designated Benfur, was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, thereby inhibiting cell growth. nih.gov This cell cycle arrest was shown to be dependent on the p53 tumor suppressor protein. nih.gov Another benzofuran derivative caused a significant arrest of MDA-MB-231 breast cancer cells in the G2/M phase, with the cell population in this phase increasing to 32.30% compared to 10.80% in control cells. semanticscholar.org
Many signaling pathways that control cell growth, proliferation, and survival are regulated by enzymes called kinases; these have become important targets in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Several benzofuran and related furochromone derivatives have been designed and evaluated as VEGFR-2 inhibitors. rsc.org One study identified a fluorinated pyrazolo[3,4-d]pyrimidine derivative that showed noticeable selectivity and potency against VEGFR-2, with an IC50 of 0.09 µM. nih.gov Another investigation found a lead compound with an enzymatic IC50 against VEGFR-2 of 0.56 μM, which also demonstrated antiangiogenic effects in cell-based assays. nih.gov
| Compound Analogue | IC50 (µM) | Reference |
|---|---|---|
| Fluorinated pyrazolo[3,4-d]pyrimidine derivative (12b) | 0.09 | nih.gov |
| 1,4-(disubstituted)-1H-1,2,3-triazole derivative (VH02) | 0.56 | nih.gov |
| 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one (3) | 0.002 | rsc.org |
Assays for Antimicrobial Activity (Antibacterial and Antifungal)
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzofuran derivatives have been identified as a promising scaffold for this purpose, exhibiting both antibacterial and antifungal properties. nih.govrsc.org
Halogenated derivatives of 3-benzofurancarboxylic acids have been tested against a range of microorganisms. nih.gov Certain bromo and chloro derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid were found to be active against Gram-positive cocci, including various strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL. mdpi.com Some of these compounds also showed antifungal activity against Candida albicans and Candida parapsilosis with a MIC of 100 µg/mL. nih.gov Other studies have reported benzofuran derivatives with potent antifungal activity against species like Penicillium italicum and Colletotrichum musae, with MIC values as low as 12.5 µg/mL. mdpi.com The presence of a hydroxyl group at the C-6 position of the benzofuran ring appears to be important for antibacterial activity. nih.gov
| Compound Analogue | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | nih.govmdpi.com |
| Halogenated 3-benzofurancarboxylic acid derivatives | Candida strains | 100 | nih.gov |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | mdpi.com |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | mdpi.com |
| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 | mdpi.com |
Assays for Antiviral Activity (e.g., Anti-HIV)
The benzofuran core is also present in compounds with antiviral properties. Research into novel benzofuran-transition metal complexes revealed significant anti-HIV activity. One benzoimidazolylpyrrole derivative of benzofuran showed a half-maximal effective concentration (EC50) of 9x10⁻⁶ µM and a higher therapeutic index than the reference drug Atevirdine. nih.gov While all tested compounds in that study showed significant potency in inhibiting HIV-1 reverse transcriptase, none were more active than Atevirdine. nih.gov
Other research has focused on synthesizing fatty acyl derivatives of nucleoside analogues, such as 3′-fluoro-2′,3′-dideoxythymidine (FLT), to improve their anti-HIV activity and cellular uptake. These studies confirmed that attaching fatty acids can enhance the delivery of the active nucleoside. mdpi.com
Assessment of Immunomodulatory Potential (e.g., S1P1 receptor agonists)
Modulating the immune system is a key therapeutic strategy for autoimmune diseases like multiple sclerosis (MS). The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor expressed on lymphocytes that plays a crucial role in their movement from lymphoid tissues. nih.gov Agonists of this receptor can effectively sequester lymphocytes, preventing them from contributing to autoimmune reactions.
Novel benzofuran-based compounds have been discovered as potent and selective S1P1 receptor agonists. nih.govresearchgate.net One lead compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, was identified as a potent S1P1 agonist with an EC50 of 16 nM in a GTPγS binding assay and demonstrated over 1000-fold selectivity against the S1P3 receptor subtype, agonism of which is linked to undesirable side effects. nih.gov This high selectivity is a key goal in developing safer immunomodulatory drugs.
| Compound Analogue | Assay | Receptor | EC50 | Reference |
|---|---|---|---|---|
| 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (18) | GTPγS binding | hS1P1 | 16 nM | nih.gov |
| Ca²⁺-flux | hS1P3 | 27 µM |
Exploration of Central Nervous System (CNS) Activities
There is no available in vitro data from preclinical evaluations exploring the central nervous system activities of 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid or its analogues.
Evaluation Against Other Relevant Biological Targets (e.g., CFTR Potentiation)
There is no available in vitro data from preclinical evaluations assessing the activity of this compound or its analogues as CFTR potentiators.
Future Research Directions and Therapeutic Potential
Rational Design of Novel Benzofuran-Based Chemical Entities with Enhanced Specificity
The presence and position of halogen atoms on the benzofuran (B130515) ring are critical determinants of biological activity. nih.govmdpi.com The introduction of halogens such as bromine, chlorine, or fluorine has been shown to significantly increase the anticancer activities of benzofuran derivatives. nih.govmdpi.com This enhancement is likely due to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a biological target, which can improve binding affinity. nih.govmdpi.com
Rational drug design efforts can leverage the 5-bromo-7-fluoro scaffold of the title compound. Structure-activity relationship (SAR) studies are essential to elucidate how modifications to this core structure impact potency and selectivity. nih.gov Key areas for exploration include:
Halogen Substitution: Systematically altering the position and type of halogen can fine-tune the compound's electronic and hydrophobic properties. Studies have shown that placing a halogen at the para position of a phenyl ring attached to the benzofuran core often leads to more potent compounds due to favorable hydrophobic interactions. nih.gov
Modification of the Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional group that can be converted into various esters, amides, or other bioisosteres. This can modulate the compound's pharmacokinetic properties and introduce new interactions with target proteins. SAR studies have indicated that the presence of a CONH group is sometimes necessary for anticancer activity. nih.gov
Hybrid Molecules: A promising strategy involves creating hybrid molecules by combining the benzofuran scaffold with other pharmacologically active moieties like piperazine (B1678402), pyrazole, or thiazole. nih.govmdpi.comresearchgate.net This molecular hybridization can lead to synergistic effects and novel mechanisms of action. researchgate.net
The following table summarizes key SAR findings for halogenated benzofurans relevant to the rational design of new chemical entities.
| Structural Modification | Observed Effect on Biological Activity | Potential Rationale | Reference |
|---|---|---|---|
| Addition of Halogens (Br, F, Cl) to Benzofuran Ring | Significant increase in anticancer activities. | Formation of halogen bonds, improving binding affinity to targets. | nih.govmdpi.com |
| Position of Halogen | Critical determinant of cytotoxic activity. | Optimizes interactions within the target's binding pocket. | nih.govmdpi.com |
| Bromine on an Acetyl or Methyl Group | Increased cytotoxicity in both normal and cancer cells. | Enhances reactivity or specific interactions with cellular components. | nih.gov |
| Electron-Withdrawing Groups (e.g., Halogens, Nitrile) at 5-position | Resulted in moderate osteoblastogenic activity. | Modulates the electronic properties of the scaffold for specific receptor engagement. | jst.go.jp |
Application in Target Identification and Validation Studies
A significant challenge in drug discovery is identifying the specific biological target through which a compound exerts its effects. Small molecules like 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid are invaluable tools for this purpose when converted into chemical probes. nih.govyoutube.com A chemical probe is a specialized small molecule designed to study and identify protein targets, helping to validate their role in disease. nih.govyoutube.com
The structure of this compound is well-suited for transformation into a chemical probe. The carboxylic acid group serves as a convenient "handle" for chemical modification, allowing for the attachment of various tags without significantly altering the core scaffold responsible for biological activity.
Probe Development Strategy:
Affinity-Based Probes: The carboxylic acid can be coupled to an affinity tag, such as biotin. The resulting probe can be incubated with cell lysates. Proteins that bind to the benzofuran core will be "pulled down" with the biotin tag (using streptavidin beads) and can then be identified by mass spectrometry.
Photo-Affinity Probes: A more advanced approach involves attaching a photo-reactive group (e.g., a diazirine) and an alkyne tag. Upon exposure to UV light, the probe will form a covalent bond with its direct binding target. The alkyne tag can then be used in a "click" reaction to attach a reporter group (like biotin or a fluorescent dye) for visualization and isolation of the target protein.
By identifying the molecular targets, these probes would validate their relevance in a disease context and elucidate the compound's mechanism of action, accelerating the development of more refined therapeutic agents. youtube.com
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of benzofuran derivatives has traditionally relied on methods that can be resource-intensive. nih.gov Modern research is increasingly focused on developing innovative and sustainable or "green" synthetic routes that are more efficient, less hazardous, and environmentally benign. nih.gov
Future research on this compound should prioritize the development of such methodologies:
Transition-Metal-Free Synthesis: Recent advances have demonstrated the successful synthesis of benzofuran-6-carboxylic acid via a scalable, three-step protocol that avoids transition metals and cryogenic temperatures. acs.orgacs.org Applying similar principles could lead to a more sustainable route for the title compound, reducing the environmental impact and costs associated with metal catalysts. acs.orgacs.org
Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been shown to produce enantiopure benzofuran derivatives under mild, aqueous conditions. nih.gov This approach represents a highly effective green method that could be explored for synthesizing chiral intermediates or the final compound. nih.gov
Catalyst-Free and One-Pot Reactions: Methodologies that eliminate the need for a catalyst altogether or combine multiple synthetic steps into a single "one-pot" procedure are highly desirable. acs.org Catalyst-free methods using reagents like K2CO3 in DMF have been reported for benzofuran synthesis. acs.org One-pot strategies using copper catalysts in eco-friendly deep eutectic solvents have also been developed, streamlining the synthesis and reducing waste. nih.govacs.org
Palladium-Catalyzed Reactions in Green Solvents: While some methods aim to eliminate palladium, its efficiency in forming C-C and C-O bonds is well-established. rsc.org Future work could focus on using recyclable palladium catalysts in greener, bio-derived solvents to improve the sustainability of well-known reactions like the Sonogashira coupling or Heck cyclization. rsc.orgacs.org
Exploration of New Therapeutic Areas for Halogenated Benzofuran Carboxylic Acids
The benzofuran scaffold is present in numerous approved drugs, highlighting its therapeutic versatility. drugbank.comresearchgate.net Halogenation is a key strategy in modern medicinal chemistry, with a significant number of recently FDA-approved drugs containing fluorine or chlorine for treating a wide array of diseases. nih.govmdpi.com Given the broad biological activity of benzofurans and the enhancing effect of halogens, derivatives of this compound could be explored for multiple therapeutic applications. researchgate.netrsc.org
The table below outlines potential therapeutic areas for investigation based on activities reported for related halogenated benzofuran compounds.
| Therapeutic Area | Reported Activity / Target | Relevance of Halogenation | Reference |
|---|---|---|---|
| Oncology | Cytotoxicity against various cancer cell lines (leukemia, colon, breast); inhibition of enzymes like LSD1, PI3K/VEGFR2, and SIRT2. | The presence of bromine and/or fluorine significantly enhances anticancer potency. | nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov |
| Infectious Diseases | Antiviral (HCV, Coronaviruses via STING agonism), antibacterial, and antifungal activities. | Halogenated natural products are a known source of anti-infective agents. | nih.govmdpi.comrsc.orgnih.gov |
| Inflammatory Disorders | Inhibition of inflammatory mediators like COX-2, PGE2, and nitric oxide. | Fluorinated and brominated derivatives have shown potent anti-inflammatory effects. | researchgate.net |
| Neurodegenerative Diseases | Potential efficacy in slowing the progression of Alzheimer's and neuroprotective functions. | Benzofuran derivatives have shown potential in treating brain disorders. | nih.govnih.gov |
| Cardiovascular Diseases | Antiarrhythmic activity (e.g., Amiodarone, a halogenated benzofuran drug). | The benzofuran core is a proven scaffold for cardiovascular drugs. | nih.govdrugbank.com |
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step functionalization of the benzofuran core. Key steps include:
Bromination and Fluorination : Regioselective halogenation at the 5- and 7-positions using directing groups (e.g., methyl or methoxy substituents) to control substitution patterns. For example, bromine can be introduced via electrophilic aromatic substitution (EAS) with FeBr₃ as a catalyst .
Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 3-position using KMnO₄ or CrO₃ under acidic conditions .
Purification : Recrystallization or column chromatography to isolate the product, with yields typically ranging from 40–70% depending on reaction optimization .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
Q. What solvents and conditions are optimal for handling this compound in experimental settings?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For biological assays, prepare stock solutions in DMSO (10 mM) .
- Stability : Store at 0–4°C in airtight containers to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light due to potential halogen bond degradation .
Advanced Research Questions
Q. How can regioselective bromination and fluorination be achieved in benzofuran derivatives?
Methodological Answer: Regioselectivity is influenced by:
- Directing Groups : A methoxy or methyl group at the 3-position directs bromination to the 5-position via resonance effects .
- Protecting Strategies : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups for the carboxylic acid) to ensure fluorine incorporation at the 7-position .
- Metal Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for late-stage fluorination with aryl boronic acids .
Q. How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies.
- Structural Analogues : Compare activity against 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid (CAS 1094288-67-1), which shows similar potency but differing selectivity .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew results .
Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?
Methodological Answer:
- Carboxylic Acid Activation : Convert to acyl chlorides (SOCl₂) or esters (EDC/HOBt coupling) for amide bond formation with amines .
- Halogen Exchange : Replace bromine with other halogens (e.g., iodine via Finkelstein reaction) to modulate electronic properties .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., fluorophores) for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
